5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolone ring fused with a benzimidazole moiety and substituted with an amino group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with 6-methyl-1H-benzimidazole-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrrolone ring structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substituents: Halogens (Cl, Br), alkyl groups (methyl, ethyl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is being investigated for its potential to treat various diseases. Its structural features enable it to bind to specific enzymes and receptors, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its chemical reactivity allows for the creation of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-indol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-pyrrol-2-yl)-2H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific combination of functional groups and ring structures. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds, offering unique opportunities for scientific exploration.
Properties
IUPAC Name |
5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-13-4-6-15-16(10-13)25-22(24-15)20-17(27)12-26(21(20)23)9-8-14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11H,8-9,12,23H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGHXWKWEBWVDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CCC4=CC(=C(C=C4)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CCC4=CC(=C(C=C4)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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